molecular formula C16H19ClN4O5S B179560 Isobutyl 2-chloropyridin-3-ylsulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate CAS No. 186497-45-0

Isobutyl 2-chloropyridin-3-ylsulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Cat. No. B179560
M. Wt: 414.9 g/mol
InChI Key: CDVMCGIOTMQKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Isobutyl 2-chloropyridin-3-ylsulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate” is a chemical compound with the CAS number 186497-45-0 . It is intended for research use only and not for human or veterinary use.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the search results . For a comprehensive analysis of the physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures. Always refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety and handling information.

properties

IUPAC Name

2-methylpropyl N-(2-chloropyridin-3-yl)sulfonyl-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O5S/c1-10(2)9-26-16(22)21(14-15(25-4)20-11(3)8-19-14)27(23,24)12-6-5-7-18-13(12)17/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMCGIOTMQKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 2-chloropyridin-3-ylsulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in oil; 0.083 g) was added to a stirred solution of isobutyl N-(3-methoxy-5-methylpyrazin-2-yl)-carbamate (0.451 g) in dry N,N-dimethylfonmamide (DMF; 8 ml) at 4° C. The mixture was stirred whilst warming to ambient temperature over I hour, was recooled to 4° C. and 2-chloropyridine-3-sulphonyl chloride (0.40 g) was added in portions over 2 minutes. The mixture was allowed to warm to ambient temperature and stirred a further 30 minutes. Water (40 ml) was added, followed by 1M hydrochloric acid to acidify. This mixture was extracted with ethyl acetate (4×15 ml) and the organic extracts were washed with water (10 ml) and saturated sodium chloride solution (10 ml) and then dried (MgSO4). Volatile material was removed by evaporation and the residue was purified by gradient elution with 0-35% ethyl acetate/hexane through a silica gel Mega Bond Elut column and triturated with ether to give 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)-pyridine-3-sulphonamide (0.34 g) as a solid, m.p. 99°-101° C.; 1H NMR (CDCl3): 0.7 (d, 6 H), 1.7 (m, 1 H), 2.5 (s, 3 H), 3.8 (d, 2 H), 4.0 (s, 3 H), 7.45 (dd, 1 H), 7.9 (s, 1 H), 8.6 (dd, 1 H), 8.7 (dd, 1 H); mass spectrum (+ve ESP): 415 (M+H)+.
Quantity
0.083 g
Type
reactant
Reaction Step One
Quantity
0.451 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reaction of 2-chloropyridine-3-sulfonyl chloride with isobutyl N-(3-methoxy-5-methylpyrazin-2-yl)carbamate in the presence of an alkali metal hydride in an inert solvent to give 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.